molecular formula C4H8N2O2S B3052190 methyl N-(1-methylthio-1-iminomethyl)-carbamate CAS No. 39259-32-0

methyl N-(1-methylthio-1-iminomethyl)-carbamate

Cat. No.: B3052190
CAS No.: 39259-32-0
M. Wt: 148.19 g/mol
InChI Key: MMBDAJMDNVQFDV-UHFFFAOYSA-N
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Description

Methyl N-(1-methylthio-1-iminomethyl)-carbamate is a useful research compound. Its molecular formula is C4H8N2O2S and its molecular weight is 148.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antineoplastic Activity

Methyl N-(1-methylthio-1-iminomethyl)-carbamate derivatives have been synthesized and evaluated for their antineoplastic activities. A study on bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazoles, including a compound named carmethizole, showed significant activity against various cancer cell lines such as murine P388 lymphocytic leukemia and the MX-1 mammary xenograft. These findings highlight the potential of this compound derivatives in cancer treatment, with carmethizole exhibiting notable efficacy (Anderson, Bhattacharjee, & Houston, 1989).

Tubulin Assembly Inhibition

Research on methyl N-(1H-benzimidazol-2-yl) carbamates with various substituents has provided insights into their role as inhibitors of tubulin assembly, a crucial process in cell division. These compounds, enriched with 13C at specific carbon positions, have been synthesized to understand their interaction with tubulin, offering a pathway to explore novel anticancer agents (Cheung, Chau, & Lacey, 1987).

Corrosion Inhibition

The corrosion inhibition properties of methyl carbamate on copper metal have been studied, showing its effectiveness in protecting copper from corrosion in acidic environments. This application is particularly relevant in industries where copper is widely used, providing a method to enhance the longevity and reliability of copper-based components (John, Kuruvilla, & Joseph, 2013).

Properties

IUPAC Name

methyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-8-4(7)6-3(5)9-2/h1-2H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBDAJMDNVQFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N=C(N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/N=C(\N)/SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960012
Record name Methyl hydrogen [imino(methylsulfanyl)methyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39259-32-0
Record name Methyl hydrogen [imino(methylsulfanyl)methyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 69.5 parts 2-methyl-2-thiopseudourea sulfate and 47 parts of methyl chloroformate in 1000 parts water at 0° C is added dropwise 56.9 parts of potassium hydroxide in 200 parts of water. The reaction mixture is stirred at room temperature for 3 hours and then extracted with methylene chloride. The methylene chloride extract is dried and the solvent evaporated on a rotary evaporator to give 45 parts of methyl N-(1-amino-1-methylthiomethylene)carbamate melting at 72°-77° C.
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Synthesis routes and methods II

Procedure details

To a solution of 69.5 parts of 2-methyl-2-thiopseudourea sulfate and 47 parts of methyl chloroformate in 1000 parts of water at 0°C is added dropwise 56.9 parts of potassium hydroxide in 200 parts of water. The reaction mixture is stirred at room temperature for 3 hours and then extracted with methylene chloride. The methylene chloride extract is dried and the solvent evaporated at reduced pressure to give 45 g of methyl N-(1-amino-1-methylthiomethylene)carbamate melting at 72°-77°C.
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Synthesis routes and methods III

Procedure details

To a solution of 69.5 parts of 2-methyl-2-thio-pseudourea sulfate and 47 parts of methyl chloroformate in 1000 parts of water at 0° is added dropwise, 56.9 parts of potassium hydroxide in 200 parts of water. The reaction mixture is stirred at room temperature for 3 hours and then extracted with methylene chloride. The methylene chloride extract is dried and the solvent evaporated on a rotary evaporator to give 45 parts of methyl N-(1-amino-1-methylthiomethylene)carbamate, m.p. 72°-77°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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